4-cyano-N-cyclohexylbenzenesulfonamide
Description
4-Cyano-N-cyclohexylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyano (-CN) group at the para position and a cyclohexyl moiety attached to the sulfonamide nitrogen.
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
4-cyano-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C13H16N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 |
InChI Key |
BIJWSQXNXMJXML-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Conformational Features
Sulfonamides with cyclohexyl substituents commonly adopt an L-shaped conformation , as observed in crystallographic studies of analogues such as:
- 4-Chloro-N-cyclohexylbenzenesulfonamide : The central C–S–N–C torsion angle is 78.0(2)°, with the cyclohexyl ring in a chair conformation. Molecules form cyclic dimers via N–H⋯O hydrogen bonds .
- 4-Bromo-N-cyclohexylbenzenesulfonamide : Exhibits a nearly identical L-shaped geometry (C–S–N–C torsion angle = −77.8(3)°) and supramolecular chains mediated by N–H⋯O interactions .
The cyano group in 4-cyano-N-cyclohexylbenzenesulfonamide is a strong electron-withdrawing substituent, likely enhancing the acidity of the sulfonamide N–H compared to halogenated analogues. This could influence hydrogen-bonding patterns and crystal packing, though experimental confirmation is needed.
Electronic and Pharmacological Implications
- Halogen vs. Cyano Substituents: Halogens (Cl, Br) are moderately electron-withdrawing, while the cyano group is significantly stronger. This difference may alter the compound’s solubility, acidity (pKa of N–H), and interactions with biological targets.
- Pharmacological Potential: Sulfonamides with cyclohexyl groups are explored for antimicrobial activity . The cyano derivative’s enhanced electron deficiency could improve binding to enzymes like dihydropteroate synthase, a target for sulfonamide antibiotics, though specific data are lacking.
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